1,4-Benzenedimethanethiol

Molecular Electronics Single-Molecule Junctions Conductance

1,4-Benzenedimethanethiol (BDMT) is a crystalline aromatic dithiol with a rigid para-substituted benzene core that imposes fixed geometry between reactive thiol groups—unlike flexible aliphatic dithiols. This structural precision yields 18-fold lower conductance than BDT for molecular wires and tunneling junctions, forms highly ordered SAMs on gold with a 24° tilt angle for reproducible electrochemical sensors and protective coatings, and enables a 9-fold increase in storage modulus (8.9 vs 0.9 MPa) in thiol-ene polymerizations for mechanically tuned polymer networks. BDMT also serves as a non-odorous, UV-detectable scavenger in TFA cleavage cocktails, improving crude peptide quality while reducing hazardous waste. Procure BDMT for applications where generic dithiols compromise electronic, structural, or purity performance.

Molecular Formula C8H10S2
Molecular Weight 170.3 g/mol
CAS No. 105-09-9
Cat. No. B089542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Benzenedimethanethiol
CAS105-09-9
Synonyms1,3-benzenedimethanethiol
1,4-benzenedimethanethiol
Molecular FormulaC8H10S2
Molecular Weight170.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CS)CS
InChIInChI=1S/C8H10S2/c9-5-7-1-2-8(6-10)4-3-7/h1-4,9-10H,5-6H2
InChIKeyIYPNRTQAOXLCQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Benzenedimethanethiol (CAS 105-09-9) Procurement Guide: Technical Specifications and Research Applications


1,4-Benzenedimethanethiol (BDMT), a crystalline aromatic dithiol with the formula C8H10S2, serves as a key molecular building block due to its rigid para-substituted benzene core and terminal thiol groups [1]. Its well-defined geometry and dual functionality enable precise self-assembly, crosslinking, and covalent modification strategies that are distinct from flexible aliphatic dithiols or monothiol analogs [2].

Why 1,4-Benzenedimethanethiol Cannot Be Replaced by Common Dithiols: Key Functional Differences


Substituting BDMT with a generic aliphatic or aromatic dithiol overlooks critical performance distinctions. The rigid, para-substituted benzene ring of BDMT imposes a fixed distance and geometry between the reactive thiol moieties, resulting in unique electron transport, self-assembly behavior, and mechanical reinforcement that cannot be replicated by flexible aliphatic analogs like 1,9-nonanedithiol or even structurally similar molecules like 1,4-benzenedithiol, which lack the methylene spacers [1][2].

Quantitative Performance Differentiation: 1,4-Benzenedimethanethiol vs. Analog Compounds


Single-Molecule Conductance: BDMT Exhibits 18-Fold Lower Conductance than 1,4-Benzenedithiol

In direct single-molecule conductance measurements, BDMT demonstrates a fundamental conductance of 0.0006 G0, compared to 0.011 G0 for 1,4-benzenedithiol (BDT), representing an 18.3-fold difference [1].

Molecular Electronics Single-Molecule Junctions Conductance

Self-Assembled Monolayer (SAM) Organization: BDMT Forms More Ordered Monolayers than Aliphatic Dithiols

Electrochemical studies demonstrate that BDMT forms more organized monolayers on gold than aliphatic dithiols, an effect attributed to strong lateral van der Waals interactions between phenyl rings [1]. In optimal conditions, BDMT forms a well-ordered 'standing-up' phase with a molecular axis tilt of 24° relative to the surface normal, confirmed by NEXAFS spectroscopy [2].

Self-Assembled Monolayers Surface Chemistry Electrochemical Sensors

Polymer Network Stiffness: BDMT Crosslinking Increases Storage Modulus by 9-Fold vs. 1,9-Nonanedithiol

In thiol-ene crosslinked polycarbonate networks, replacing the flexible crosslinker 1,9-nonanedithiol with the rigid BDMT increases the storage modulus above the glass transition temperature (Tg) from 0.9 MPa to 8.9 MPa, a nearly 9-fold enhancement [1].

Polymer Chemistry Elastomers Crosslinking Mechanical Properties

Peptide Synthesis Scavenger Efficiency: BDMT Reduces Critical Impurity Formation

When used as a scavenger during TFA cleavage of exenatide peptide resin, BDMT yields crude peptides with higher quality than standard aliphatic thiol scavengers (e.g., ethanedithiol, DODT). Specifically, it minimizes the content of critical cleavage-induced peptide impurities, including peptide–thiol adducts and oxidized byproducts, while also being non-odorous and UV-detectable [1].

Solid-Phase Peptide Synthesis SPPS Scavenger Green Chemistry

Nanoporous Gold Fabrication: BDMT Enables Defined Nanoparticle Assemblies

BDMT serves as an effective crosslinker for the alternate layer-by-layer assembly of gold and silver nanoparticles on a glassy carbon electrode. Subsequent dealloying yields a well-defined nanoporous gold structure with high electrochemical surface area, a fabrication strategy not readily achievable with monothiols or flexible dithiols due to the rigid, bifunctional nature of BDMT [1].

Nanomaterials Electrocatalysis Sensors Nanoporous Metals

Procurement-Driven Applications: Where 1,4-Benzenedimethanethiol Outperforms Analogs


Molecular Electronics and Single-Molecule Junctions

Based on the 18-fold lower conductance relative to BDT, procure BDMT for constructing molecular wires and tunneling junctions that require a specific, lower conductance value for precise electronic function [1]. This differential electrical property is fundamental for designing molecular switches, rectifiers, and sensors.

High-Performance Self-Assembled Monolayers for Sensors and Corrosion Protection

Select BDMT for SAM-based electrochemical sensors, biosensors, and protective coatings where the superior organization and 'standing-up' orientation on gold surfaces (with a 24° tilt angle) provide enhanced barrier properties and reproducible electrochemical responses compared to less ordered aliphatic dithiol SAMs [1][2].

Tunable Polymer Networks and Elastomers

Use BDMT as a rigid crosslinker in thiol-ene polymerizations to achieve a 9-fold increase in storage modulus (8.9 MPa vs. 0.9 MPa for 1,9-nonanedithiol) [1]. This enables precise mechanical tuning of polycarbonate and other polymer networks for applications requiring higher stiffness and dimensional stability, such as in biomedical devices or structural materials.

Greener Solid-Phase Peptide Synthesis (SPPS)

Employ BDMT as a non-odorous, UV-detectable scavenger in TFA cleavage cocktails to improve crude peptide quality by minimizing critical impurities [1]. This substitution reduces hazardous waste and simplifies purification, aligning with green chemistry principles in peptide manufacturing for pharmaceutical and research purposes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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